molecular formula C13H18O B3053430 1,1,3,3-Tetramethylindan-5-ol CAS No. 53718-26-6

1,1,3,3-Tetramethylindan-5-ol

Cat. No.: B3053430
CAS No.: 53718-26-6
M. Wt: 190.28 g/mol
InChI Key: OJCRKGPORQMMRN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylindan-5-ol is an organic compound with the molecular formula C13H18O It is a derivative of indan, characterized by the presence of four methyl groups at positions 1 and 3, and a hydroxyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethylindan-5-ol can be synthesized through several methods. One common approach involves the iodination of 1,1,3,3-tetramethylindan followed by a substitution reaction. For instance, 1,1,3,3-tetramethylindan can be reacted with iodine and periodic acid in an acetic acid aqueous solution containing sulfuric acid. The reaction mixture is stirred at 80°C for 20 hours, followed by extraction with diethyl ether and purification through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethylindan-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

1,1,3,3-Tetramethylindan-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethylindan-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and interactions with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1,1,3,3-tetramethyl-2H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCRKGPORQMMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201972
Record name 1,1,3,3-Tetramethylindan-5-ol
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Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53718-26-6
Record name 2,3-Dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=53718-26-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetramethylindan-5-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetramethylindan-5-ol
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Record name 1,1,3,3-tetramethylindan-5-ol
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Synthesis routes and methods I

Procedure details

172 g (1.15 mol) of 4-tert.-butylphenol, 57.5 g (0.25 mol) of 2,2-bis-(4- hydroxyphenyl)-propane and 5 g of boron trifluoride etherate are stirred in an autoclave for 6 hours at around 150° C. The reaction mixture is then diluted with 400 ml of toluene and the catalyst washed out with 900 ml of water used in several portions. The solvent is then distilled off. 17.6 g (0.093 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane were isolated from the 216.7 g reaction product by fractional distillation.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

172.5 g (1.15 mol) of 4-tert.-butylphenol, 57.5 g (0.25 mol) of 2,2-bis-(4-hydroxyphenyl)-propane and 10 g of an acid-activated fuller's earth were heated with stirring in an autoclave for 6 hours to approximately 200° C. The hot reaction mixture is then filtered off from the catalyst under suction and the resulting 221.3 g reaction mixture subjected to fractional distillation in vacuo, giving 25.2 g (52 % of the theoretical) of 5-hydroxy-1,1,3,3-tetramethyl indane.
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

172 g (1.15 mol) of 4-tert.-butylphenol, 57.5 g (0.25 mol) of 2,2-bis-(4-hydroxyphenyl)-propane and 20 g of an ion exchanger are heated with stirring for 5 hours to about 170° C. in an autoclave. The ion exchanger is then filtered off while still hot, leaving 208.5 g of a reaction mixture from which 16.7 g (0.088 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane are isolated by fractional distillation.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ion
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g (1 mol) of 4-tert.-butylphenol and 400 g of an acid-activated fuller's earth are introduced into an autoclave. 1650 g (29.5 mol) of isobutylene and 2600 g (9.7 mol) of molten dimeric 4-isopropenylphenol are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C. The mixture is then left to react for 4 hours at around 180° C. The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product being obtained in this way. Fractional distillation gives 1980 g (10.4 mol) of 5-hydroxy-1,1,3,3-tetramethyl indane and 564 g (2.3 mol) of 5-hydroxy-6-tert.-butyl-1,1,3,3-tetramethyl indane.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1650 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
2600 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

114 g (0.5 mol) of 2,2-bis-(4-hydroxyphenyl)-propane, 6 ml of concentrated sulphuric acid and 90 g (1.6 mol) of isobutylene are stirred in an autoclave for 6 hours at 180° C. After cooling, the reaction product is taken up in 150 ml of toluene and washed with 10 % by weight aqueous sodium hydrogen carbonate solution to remove the catalyst. The toluene solution is then distilled to remove the solvent and the residue of 176.9 g is subsequently subjected to fractional distillation, giving 20.6 g (22 % of the theoretical) of 5-hydroxy-1,1,3,3-tetramethyl indane.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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